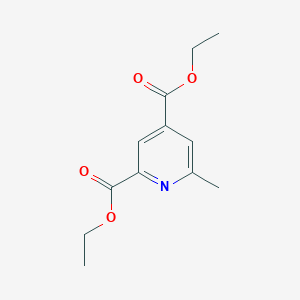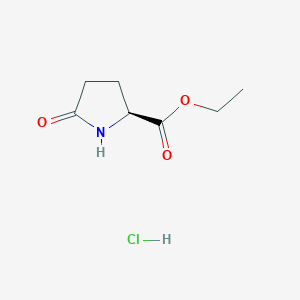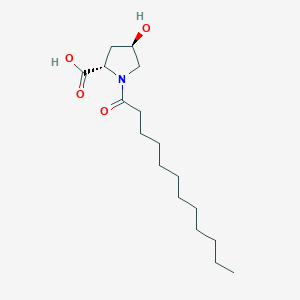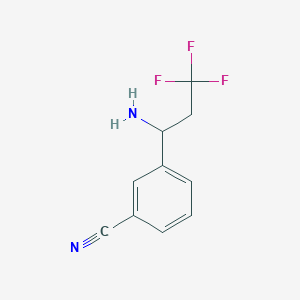
Diethyl 6-methylpyridine-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 6-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two ester groups at the 2 and 4 positions and a methyl group at the 6 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 6-methylpyridine-2,4-dicarboxylate can be synthesized through a multistep synthetic route. One common method involves the cyclocondensation reaction of ethyl acetoacetate, 3-aryl-1-phenyl pyrazole-4-carboxaldehyde, and ammonium acetate . The reaction typically requires heating and the use of a solvent such as methanol.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar cyclocondensation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature and reaction time.
化学反应分析
Types of Reactions
Diethyl 6-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as methanesulfonic acid and sodium nitrite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silica gel are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Reduction reactions can produce this compound derivatives with reduced ester groups.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
Diethyl 6-methylpyridine-2,4-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of diethyl 6-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the action of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to specific proteins, influencing their activity and resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylate
Uniqueness
Diethyl 6-methylpyridine-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
diethyl 6-methylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)13-10(7-9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 |
InChI 键 |
UUOUWIYQOHUPOB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)

![5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275822.png)


![4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275838.png)
![5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride](/img/structure/B12275843.png)
![copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12275855.png)
![N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide](/img/structure/B12275866.png)

![1,3-Bis[(4-ethyloxyphenyl)amino]urea](/img/structure/B12275879.png)

![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12275887.png)
![(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12275892.png)
